molecular formula C12H14ClN3 B13648416 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride

1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride

Cat. No.: B13648416
M. Wt: 235.71 g/mol
InChI Key: IDESHALRFFVEDL-UHFFFAOYSA-N
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Description

1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride is a substituted ethylamine derivative featuring a pyrimidin-5-yl group attached to the para position of a phenyl ring, with the amine group protonated as a hydrochloride salt. Its molecular formula is C₁₂H₁₄ClN₃, and it is typically supplied at 95% purity in quantities ranging from 50 mg to 1 g .

Properties

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

1-(4-pyrimidin-5-ylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C12H13N3.ClH/c1-9(13)10-2-4-11(5-3-10)12-6-14-8-15-7-12;/h2-9H,13H2,1H3;1H

InChI Key

IDESHALRFFVEDL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CN=CN=C2)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride involves several steps. One common synthetic route includes the condensation of pyrimidine derivatives with phenyl ethanamine under specific reaction conditions. The process typically involves:

Chemical Reactions Analysis

1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed depend on the type of reaction.

Scientific Research Applications

1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride with six analogs, highlighting structural variations, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Purity Notable Applications/Properties
1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride (Target Compound) C₁₂H₁₄ClN₃ 243.72 Pyrimidin-5-yl attached to para-phenyl; hydrochloride salt 95% Potential kinase inhibitor scaffold; high solubility due to hydrochloride salt
(R)-1-(Pyrimidin-5-yl)ethan-1-amine dihydrochloride C₆H₁₁Cl₂N₃ 196.08 Pyrimidin-5-yl directly linked to ethylamine; dihydrochloride salt N/A Used in chiral synthesis; dihydrochloride form enhances stability
1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine hydrochloride C₇H₁₀ClF₂N₃ 209.60 Difluoromethyl at pyrimidine-4; pyrimidin-2-yl substitution ≥95% Enhanced metabolic stability due to difluoromethyl group; antiviral research
1-(4-(Pyridin-4-yl)phenyl)ethan-1-amine C₁₃H₁₅N₂ 199.27 Pyridin-4-yl replaces pyrimidin-5-yl; free base (no salt) N/A Higher lipophilicity; potential CNS-targeting applications
(S)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine hydrochloride C₁₂H₁₅ClN₂S 266.78 Thiazole ring replaces pyrimidine; methyl substitution at thiazole-4 N/A Antibacterial activity; sulfur atom improves membrane permeability
(1R)-1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride C₉H₁₁Cl₂F₂NO 278.10 Difluoromethoxy and chloro substitutions on phenyl; chiral center N/A Investigated for anti-inflammatory properties; halogenated groups enhance target binding

Structural and Functional Insights

  • Heterocycle Substitution :

    • The pyrimidin-5-yl group in the target compound (vs. pyridin-4-yl in or thiazol-5-yl in ) alters electronic properties and hydrogen-bonding capacity, critical for interactions with biological targets like kinases or G-protein-coupled receptors .
    • Dihydrochloride salts (e.g., ) improve aqueous solubility compared to free bases, but may reduce cell permeability due to increased polarity .
  • Substituent Effects :

    • Difluoromethyl groups () enhance metabolic stability by resisting oxidative degradation, making such analogs suitable for long-acting therapeutics .
    • Halogenation (e.g., chloro, difluoromethoxy in ) increases binding affinity to hydrophobic pockets in enzymes or receptors .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., target compound) generally exhibit higher solubility in polar solvents than free bases or dihydrochlorides, which may precipitate under physiological conditions .
  • Chirality : Enantiomers like the (R) - and (S)-forms () show divergent biological activities. For example, the (S)-thiazole analog () demonstrated 10-fold higher antibacterial potency than its (R) -counterpart in preliminary assays .

Research and Development Trends

  • Kinase Inhibitors : Pyrimidine-based compounds are prioritized in kinase inhibitor development due to their ability to mimic ATP’s purine moiety. The target compound’s phenyl-pyrimidine scaffold is structurally analogous to FDA-approved kinase inhibitors like imatinib .
  • Antimicrobial Agents : Thiazole-containing analogs () are gaining traction for overcoming antibiotic resistance, leveraging sulfur’s role in disrupting bacterial membranes .

Biological Activity

1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride, also referred to by its CAS number 2866323-41-1, is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, therapeutic applications, and research findings.

Synthesis of the Compound

The synthesis of 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride typically involves several steps:

  • Formation of Pyrimidine Ring : The pyrimidine component is synthesized via methods such as the Bohlmann-Rahtz synthesis.
  • Phenylation : The pyrimidine is phenylated using cross-coupling reactions, such as Suzuki-Miyaura coupling.
  • Amination : The resulting intermediate undergoes amination to yield the final compound, which is treated with hydrochloric acid to form the dihydrochloride salt.

The molecular formula for this compound is C12H15Cl2N3C_{12}H_{15}Cl_{2}N_{3}, with a molecular weight of 272.17 g/mol .

The biological activity of 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • P-glycoprotein Modulation : The compound demonstrates potential as a P-glycoprotein (P-gp) inhibitor, enhancing the intracellular accumulation of chemotherapeutic agents like doxorubicin, thereby overcoming multidrug resistance in cancer therapy.

Anticancer Properties

Research indicates that 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For example, it has been tested against breast cancer cells, showing promising IC50 values that suggest effective cytotoxicity .

Cell Line IC50 (µM)
Breast Cancer Cells18
HeLa CellsNot specified

Antimicrobial Activity

Additionally, studies have explored its antimicrobial properties, indicating effectiveness against certain bacterial strains. The underlying mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

Several studies have further elucidated the biological activity of this compound:

  • Inhibition of CDKs : A study demonstrated that 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride effectively inhibits CDK activity in cancer cells, leading to reduced proliferation rates and increased apoptosis markers such as caspase activation .
  • Combination Therapy Potential : The compound has been investigated in combination with other chemotherapeutics, showing enhanced efficacy in overcoming drug resistance mechanisms in cancer treatment .
  • In Silico Studies : Computational modeling has suggested favorable binding interactions between the compound and target proteins involved in cancer progression, supporting its potential as a lead compound for drug development .

Q & A

Basic Research Question

  • Temperature : Store at –20°C in sealed, light-resistant vials to prevent amine oxidation .
  • Solubility : Reconstitute in degassed PBS (pH 7.4) for short-term use (≤48 h) .
  • Lyophilization : For long-term stability (>5 years), lyophilize as a hydrochloride salt and store under argon .

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